molecular formula C6H5Cl2N3O2 B13014499 (3,6-Dichloropyridazin-4-yl)glycine

(3,6-Dichloropyridazin-4-yl)glycine

Katalognummer: B13014499
Molekulargewicht: 222.03 g/mol
InChI-Schlüssel: RZAXGGPEEBHNJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,6-Dichloropyridazin-4-yl)glycine is a useful research compound. Its molecular formula is C6H5Cl2N3O2 and its molecular weight is 222.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,6-Dichloropyridazin-4-yl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dichloropyridazin-4-yl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H5Cl2N3O2

Molekulargewicht

222.03 g/mol

IUPAC-Name

2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid

InChI

InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13)

InChI-Schlüssel

RZAXGGPEEBHNJF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN=C1Cl)Cl)NCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

CAS 17285-44-8 molecular weight and solvent solubility profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Determination of Molecular Weight and Solvent Solubility Profiles for Drug Development Professionals

A Note on CAS 17285-44-8: Initial searches for the compound with CAS number 17285-44-8 did not yield specific data on its molecular weight or solubility. This may indicate an incorrect or obsolete CAS number, or a compound that is not well-documented in publicly available databases.

In the spirit of providing a valuable and practical guide for researchers, this document will instead focus on the fundamental principles and methodologies for determining these critical physicochemical properties for any given compound. We will use Triethylamine (CAS 121-44-8) , a widely used organic base, as a case study to illustrate the application of these techniques and the presentation of such data.

Introduction: The Cornerstone of Characterization

In the realm of drug discovery and development, the molecular weight and solubility profile of a compound are not mere data points; they are foundational pillars upon which subsequent research is built. Molecular weight is a primary identifier and a determinant of a molecule's behavior in various analytical techniques.[1] Solubility, the ability of a compound (solute) to dissolve in a solvent to form a homogeneous solution, governs everything from reaction kinetics in synthesis to bioavailability in preclinical studies. An improperly characterized solubility profile can lead to failed formulations, inaccurate biological assay results, and ultimately, the termination of a promising drug candidate.

As a Senior Application Scientist, my experience has shown that a robust and early characterization of these properties prevents costly downstream failures. This guide provides both the theoretical underpinnings and the practical, field-proven protocols for accurately determining the molecular weight and comprehensive solubility profile of a research compound.

Determining Molecular Weight: Beyond a Simple Number

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[1] While the theoretical molecular weight can be calculated from a known chemical structure, experimental verification is crucial to confirm the identity and purity of a synthesized compound.

Premier Technique: Mass Spectrometry (MS)

Mass spectrometry is the gold standard for the accurate determination of molecular weight.[1][2] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly precise molecular mass information.

  • Expertise & Causality: We choose MS not just for its precision, but for the wealth of structural information it can provide. The ionization method is a critical choice. For most small organic molecules relevant to drug development, Electrospray Ionization (ESI) is preferred as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion peak. This is essential for an unambiguous molecular weight assignment. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or Time-of-Flight (TOF) analyzer, can determine the molecular mass to within a few parts per million (ppm), which is often sufficient to deduce the elemental composition.[1]

Complementary Techniques
  • Chromatography (GC/LC): The retention time of a compound in gas or liquid chromatography is related to its physicochemical properties, including molecular weight. While not a direct measurement, it can be used for estimation when calibrated with standards.[2]

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is the method of choice for determining the average molecular weight and molecular weight distribution of polymers.[1]

Case Study Example: Triethylamine (CAS 121-44-8)

  • Chemical Formula: C₆H₁₅N[3]

  • Calculated Molecular Weight: 101.19 g/mol [4][5][6][7][8]

An ESI-MS analysis of a purified sample of triethylamine would be expected to show a primary ion at an m/z of 102.2, corresponding to the protonated molecule [M+H]⁺.

The Solvent Solubility Profile: A Roadmap for Application

A compound's solubility is dictated by the principle of "like dissolves like."[9] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. A comprehensive profile involves testing solubility in a range of solvents relevant to organic synthesis, purification, formulation, and biological testing.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[9] It is a thermodynamic measurement that, when performed correctly, provides the true saturation point of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a pre-determined volume of the test solvent in a sealed glass vial. The "excess" is critical to ensure that a saturated solution is formed, with undissolved solid remaining.

  • Equilibration: Agitate the vial at a constant, controlled temperature for a period sufficient to reach equilibrium. This can take anywhere from 24 to 72 hours.[9] The goal is to allow the rates of dissolution and precipitation to become equal.

  • Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).[9] This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations. This is a non-negotiable step for ensuring the trustworthiness and accuracy of the final quantification.

  • Reporting: Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.

A Tiered Approach to Solvent Selection

A systematic approach to solvent selection provides the most comprehensive and useful solubility profile.

  • Aqueous Media: Start with water and buffered solutions at physiological pH (e.g., pH 7.4) to understand relevance to biological systems.

  • Polar Protic Solvents: (e.g., Ethanol, Methanol) - Important for purification and formulation.

  • Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile) - Commonly used for stock solutions in biological assays.

  • Nonpolar Solvents: (e.g., Toluene, Hexane) - Relevant for organic synthesis and extraction.

  • Acid/Base Solubility: Testing in dilute aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) can reveal the presence of basic or acidic functional groups, respectively.[10]

Visualizing the Solubility Workflow

The following diagram outlines the logical flow of a comprehensive solubility assessment protocol.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent equilibrate Agitate at constant T (24-72h) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant (e.g., PTFE filter) centrifuge->filter analyze Analyze filtrate via HPLC-UV filter->analyze calibrate Quantify against calibration curve analyze->calibrate report Report solubility (mg/mL @ T) calibrate->report

Caption: A generalized workflow for determining equilibrium solubility.

Case Study Data: Solubility Profile of Triethylamine (CAS 121-44-8)

The following table summarizes the solubility of triethylamine in various common solvents, compiled from authoritative sources.

SolventTypeSolubilityReference(s)
WaterPolar Protic112.4 g/L at 20 °C[3]
Miscible below 18.7 °C[4]
EthanolPolar ProticSoluble[4][11]
Diethyl EtherNonpolarSoluble[3][4][11]
AcetonePolar AproticVery Soluble[3][4]
BenzeneNonpolarVery Soluble[4]
ChloroformNonpolarVery Soluble[4]
  • Field-Proven Insight: The temperature-dependent miscibility of triethylamine in water is a noteworthy characteristic.[4] It is fully miscible at lower temperatures but becomes less soluble as the temperature rises. This is crucial information for any process involving aqueous extractions or reactions, as temperature control will directly impact phase behavior. As a tertiary amine, it is a weak base, which explains its good solubility in water and its use as an acid scavenger in organic reactions.[3]

Conclusion

The rigorous determination of molecular weight and a comprehensive solvent solubility profile are indispensable early-stage activities in the lifecycle of any chemical entity destined for further development. By employing high-precision techniques like mass spectrometry and systematic, equilibrium-based methods like the shake-flask protocol, researchers can build a foundation of trustworthy data. This, in turn, enables informed decisions in synthesis, purification, formulation, and biological testing, ultimately enhancing the probability of success for the entire research program.

References

  • Triethylamine CAS# 121-44-8: Odor profile, Molecular properties, Regulation. (n.d.). The Good Scents Company. [Link]

  • TRIETHYLAMINE (CAS 121-44-8). (n.d.). Ataman Kimya. [Link]

  • Triethylamine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Triethylamine (TEA) - CAS Number 121-44-8. (n.d.). Yeve Chemicals Industries. [Link]

  • Triethylamine Cas 121 44 8 Manufacturer & Supplier China. (n.d.). Topfine. [Link]

  • Methods for Molecular Weight Determination. (n.d.). MtoZ Biolabs. [Link]

Sources

(3,6-Dichloropyridazin-4-yl)glycine reaction mechanism in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reaction Mechanisms of the (3,6-Dichloropyridazin-4-yl)glycine Scaffold in Organic Synthesis

Introduction: The Privileged Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antihypertensive, and antimicrobial effects.[1][2][3] The 3,6-dichloropyridazine framework, in particular, serves as a versatile and highly reactive intermediate, allowing for sequential and site-selective functionalization to build molecular complexity.[4]

This guide focuses on the core reaction mechanisms associated with the (3,6-Dichloropyridazin-4-yl)glycine scaffold. While direct literature on this specific glycine conjugate is sparse, a comprehensive understanding of its reactivity can be expertly extrapolated from the well-documented chemistry of the 3,6-dichloropyridazine core. The presence of the glycine substituent at the C4 position introduces unique electronic and steric influences that are critical for synthetic planning.

We will dissect the primary reaction pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—providing not just protocols, but the underlying causality for experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to harness the synthetic potential of this valuable heterocyclic system.

Part 1: Synthesis of the 3,6-Dichloropyridazine Core

The journey into the functionalization of our target scaffold begins with the reliable synthesis of its core, 3,6-dichloropyridazine. The most common and industrially scalable method starts from maleic anhydride.

The synthesis proceeds in two key stages:

  • Condensation: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-pyridazinediol (maleic hydrazide).[5][6]

  • Chlorination: The resulting diol is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine.[5][7]

Synthesis_of_3_6_Dichloropyridazine Maleic_Anhydride Maleic Anhydride Maleic_Hydrazide 3,6-Pyridazinediol (Maleic Hydrazide) Maleic_Anhydride->Maleic_Hydrazide 1. Hydrazine Hydrate (N₂H₄·H₂O) 2. Acid Dichloropyridazine 3,6-Dichloropyridazine Maleic_Hydrazide->Dichloropyridazine POCl₃ or PCl₅

Caption: Synthesis of the 3,6-Dichloropyridazine Core.

Part 2: Fundamental Reaction Mechanisms

The two chlorine atoms on the pyridazine ring are the primary handles for synthetic elaboration. Their reactivity is governed by the electron-deficient nature of the pyridazine ring, making them susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-withdrawing effect of the ring nitrogens activates the C-Cl bonds towards attack by nucleophiles. This is a cornerstone reaction for introducing a variety of functional groups.

Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated to restore aromaticity. The rate-determining step is typically the initial nucleophilic attack.[8]

The regioselectivity of the first substitution on 3,6-dichloropyridazine can be influenced by the nucleophile and reaction conditions, though often a mixture of products is obtained. For the (3,6-Dichloropyridazin-4-yl)glycine scaffold, the situation is more defined:

  • Electronic Influence of Glycine: The glycine substituent at C4, particularly its electron-withdrawing carboxyl group, will further activate the adjacent C3 and C5 positions. However, the two nitrogen atoms have the dominant activating effect on the C3 and C6 positions.

  • Steric Hindrance: The glycine moiety at C4 will sterically hinder the approach of nucleophiles to the C3 position more than the C6 position.

Therefore, nucleophilic attack is predicted to occur preferentially at the C6 position .

SNAr_Mechanism cluster_0 S_N_Ar on the (Dichloropyridazinyl)glycine Scaffold Reactant Scaffold Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Attack at C6) Product Monosubstituted Product Meisenheimer->Product - Cl⁻

Caption: Predicted S_N_Ar mechanism on the target scaffold.

Common Nucleophiles & Conditions:

  • Amines (Amination): Reaction with ammonia or primary/secondary amines, often under elevated temperature and pressure, yields aminopyridazines. Microwave irradiation can significantly accelerate this transformation.[9]

  • Alkoxides (Etherification): Sodium or potassium alkoxides react to form alkoxy-substituted pyridazines.

  • Thiols (Thioetherification): Thiolates readily displace the chlorine atoms to form thioethers. Interestingly, with 3,6-dichloropyridazine 1-oxide, sulfur nucleophiles have shown a distinct preference for the 6-position, contrasting with oxygen and nitrogen nucleophiles.[10]

Experimental Protocol: Selective Mono-amination of 3,6-Dichloropyridazine

This protocol, adapted from microwave-assisted synthesis methods, demonstrates a typical S_N_Ar reaction.[9]

  • Reagent Preparation: In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g, 10.1 mmol).

  • Reaction Setup: Add ammonium hydroxide solution (5 mL, ~28-30% NH₃ content).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate for 30 minutes at 120°C (300W power).

  • Workup and Isolation: After cooling, the precipitate is collected by filtration, washed with a mixture of ethyl acetate and hexane (3:7), and dried.

  • Product: This procedure typically yields 3-amino-6-chloropyridazine as a light yellowish-white solid with high purity, requiring no further purification.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[11]

This reaction provides a powerful alternative to classical S_N_Ar for forming C-N bonds, especially with less reactive aryl halides or sterically hindered amines.[12][13] It operates under milder conditions and offers broader substrate scope.[14][15]

Catalytic Cycle Causality:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (C-Cl bond), forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is reductively eliminated, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Reactant Ar-Cl Reactant->OxAdd Amine R₂NH Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for (3,6-Dichloropyridazin-4-yl)glycine:

  • Regioselectivity: Similar to S_N_Ar, the first coupling is expected at the more accessible C6 position. Achieving selective C3 coupling would require careful selection of ligands and potentially blocking the C6 position.

  • Protecting Groups: The glycine moiety contains both an amine and a carboxylic acid. Both functional groups must be protected (e.g., Boc for the amine, methyl/ethyl ester for the acid) to prevent unwanted side reactions with the catalyst and base.

The Suzuki-Miyaura reaction is the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, pairing aryl halides with boronic acids or esters.[11] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts.

Ligand-Dependent Regioselectivity: A critical insight for dichloropyridazine systems is the ability to control regioselectivity by tuning the phosphine ligand. Studies on 3,5-dichloropyridazines have shown:[16][17][18]

  • Bidentate Ligands (e.g., DPPF): Favor coupling at the C3 position.

  • Monodentate Ligands (e.g., Q-Phos): Favor coupling at the C5 position.

While our scaffold is a 3,6-dichloro isomer, this principle of ligand-controlled selectivity is highly relevant and suggests that a similar strategy could be employed to selectively functionalize the C3 or C6 position.[19]

Table 1: Ligand Influence on Suzuki Coupling Regioselectivity (Illustrative)

Ligand TypeExample LigandPredicted Major Coupling Site on 3,6-DichloropyridazineRationale
BidentateDPPFC3Forms a stable, rigid complex favoring reaction at the sterically less hindered site adjacent to a nitrogen.
Monodentate, BulkyQ-Phos, SPhosC6A more flexible coordination sphere allows reaction at the electronically distinct or more accessible C6 position.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into drug candidates.[20][21] The reaction is typically co-catalyzed by palladium and copper(I) salts.[22]

Catalytic Cycle & Causality: The mechanism involves two interconnected cycles.

  • Palladium Cycle: Similar to the Buchwald-Hartwig and Suzuki reactions, it begins with oxidative addition of the Pd(0) catalyst to the C-Cl bond.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[20][21]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) Transmetalation Transmetalation PdII_Aryl->Transmetalation Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->Transmetalation Product Ar-C≡C-R + Pd(0)L_n Transmetalation->Product Reductive Elimination

Caption: Simplified intersecting cycles of the Sonogashira coupling.

Regioselectivity: Catalyst control over regioselectivity is also a key feature in Sonogashira couplings of di- or polyhalogenated heterocycles. The choice of palladium source and, crucially, the phosphine ligand can direct the reaction to a specific site.[23] For the (3,6-Dichloropyridazin-4-yl)glycine scaffold, coupling would be expected to occur preferentially at C6 due to reduced steric hindrance.

Experimental Protocol: General Suzuki Cross-Coupling of a Chloropyridazine

This representative protocol is based on methods developed for the selective coupling of chloropyridazines.[9]

  • Reaction Setup: To a microwave-safe vial, add the protected (3,6-Dichloropyridazin-4-yl)glycine derivative (1.0 mmol), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the chosen phosphine ligand (e.g., DPPF or Q-Phos, 4-10 mol%).

  • Solvent and Degassing: Add a suitable solvent (e.g., dioxane, toluene, or DMF, 2 mL). Degas the mixture by bubbling nitrogen through it for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture (either conventionally or via microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion: A Predictive Framework for a Versatile Scaffold

The (3,6-Dichloropyridazin-4-yl)glycine scaffold is a platform primed for the synthesis of diverse and complex molecules for drug discovery. While its chemistry is not explicitly detailed in the literature, a robust predictive framework can be built upon the well-established reactivity of the 3,6-dichloropyridazine core. The two chlorine atoms serve as versatile handles for functionalization through two primary, powerful methodologies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

The key to unlocking the full potential of this scaffold lies in understanding and controlling the regioselectivity of these reactions. The glycine substituent at C4 introduces a crucial element of steric hindrance, predictably directing initial substitutions to the C6 position. For more advanced synthetic strategies, the principles of ligand-controlled regioselectivity, borrowed from related heterocyclic systems, provide a clear and actionable path for selectively modifying either the C3 or C6 position. Mastery of these mechanisms, combined with appropriate protecting group strategies for the glycine moiety, empowers chemists to rationally design and execute synthetic routes toward novel and potentially therapeutic compounds.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. American Chemical Society. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... ResearchGate. [Link]

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Royal Society of Chemistry. [Link]

  • Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

  • NUCLEOPHILIC SUBSTITUTION IN 1-ALKYL-4,5-DICHLORO-3-NITROPYRIDAZIN-6-ONES. hrcak.srce.hr. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[16][17][24]triazine-6-carbonitrile (MGL-3196). ACS Publications. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Preparation method of 3, 6-dichloropyridazine - Google P
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Exaly. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [Link]

Sources

The Pyridazine Nucleus: A Privileged Scaffold with Tunable Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a 1,2-diazine heterocycle, has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in numerous biologically active compounds.[1][2][3] Its adjacent nitrogen atoms create a distinct electronic profile, characterized by a high dipole moment and potent hydrogen-bonding capabilities, which are crucial for molecular recognition at biological targets.[4] This guide provides a comprehensive analysis of the reactivity of pyridazine derivatives, offering field-proven insights into how their chemical behavior can be strategically manipulated in early-stage drug discovery to optimize potency, selectivity, and pharmacokinetic profiles. We will explore core synthetic strategies, delve into the nuances of substitution reactions, and showcase how this versatile scaffold is being leveraged to develop next-generation therapeutics against a range of diseases, including cancer and cardiovascular disorders.[5][6]

Introduction: Why Pyridazine?

The pyridazine scaffold is considered a "privileged structure" in drug design. This status is not accidental; it stems from a confluence of advantageous properties that medicinal chemists can exploit.[6]

  • Physicochemical Properties: The two adjacent nitrogen atoms render the pyridazine ring polar and electron-deficient. This has several important consequences:

    • Solubility: It often improves aqueous solubility compared to its carbocyclic analog, benzene, a critical factor for drug formulation and bioavailability.[7]

    • Metabolic Stability: The electron-deficient nature makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary route of drug clearance.[7]

    • Molecular Recognition: The nitrogen atoms act as excellent hydrogen bond acceptors, enabling strong and specific interactions with protein targets like kinases.[4] The high dipole moment can also contribute to favorable π-π stacking interactions within a binding pocket.[4]

  • Bioisosteric Replacement: Pyridazine is frequently employed as a bioisostere for a phenyl ring or other heterocycles.[7][8] This strategy, known as "scaffold hopping," can be used to:

    • Navigate around existing intellectual property.

    • Improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

    • Mitigate off-target effects, such as hERG channel inhibition.[7][9]

    • Fine-tune binding affinity and selectivity.

The inherent polarity and versatile reactivity of the pyridazine core make it an invaluable tool for developing drugs that are both effective and possess favorable pharmacokinetic profiles.[6]

Crafting the Core: Synthesis of the Pyridazine Scaffold

The construction of the pyridazine ring is a well-established field, with condensation reactions of 1,4-dicarbonyl compounds with hydrazine being the most classical and versatile method.[1][10]

Condensation of 1,4-Dicarbonyls with Hydrazine

This foundational strategy involves the reaction of a γ-keto acid, γ-diketone, or related 1,4-dicarbonyl equivalent with hydrazine hydrate. The choice of starting materials allows for the introduction of a wide array of substituents onto the resulting pyridazine or pyridazinone ring.[1]

Experimental Protocol: Synthesis of a Dihydropyridazinone Derivative

Objective: To synthesize a 6-substituted-4,5-dihydropyridazin-3(2H)-one via condensation.

Materials:

  • γ-keto acid (e.g., levulinic acid) (10 mmol, 1.0 eq)

  • Hydrazine hydrate (12 mmol, 1.2 eq)

  • Ethanol (50 mL)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve the γ-keto acid (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Add hydrazine hydrate (12 mmol) dropwise to the solution while stirring.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[1]

  • Dissolve the resulting residue in DCM and transfer to a separatory funnel. Wash the organic layer with deionized water.[1]

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[1]

Causality: The use of hydrazine hydrate provides the N-N unit essential for the diazine ring. The 1,4-relationship of the carbonyl groups in the starting material dictates the formation of the six-membered ring. Refluxing in ethanol provides the necessary thermal energy to drive the condensation and subsequent cyclization/dehydration to completion.

Cycloaddition Reactions

Inverse electron-demand Diels-Alder (iEDDA) reactions offer a powerful alternative for constructing the pyridazine framework.[1] This approach typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (an alkene or alkyne), followed by the elimination of dinitrogen.[8] This method is highly efficient for creating substituted pyridazines.[1]

The Heart of Reactivity: Chemical Transformations of the Pyridazine Ring

The electronic nature of the pyridazine ring, governed by its two electronegative nitrogen atoms, dictates its reactivity. It is generally electron-deficient, which makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNA_r_).[11][12]

Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is the most important reaction for the functionalization of the pyridazine core in drug discovery. The electron-withdrawing effect of the ring nitrogens activates halogens (typically Cl or Br) at the C3, C4, C5, and C6 positions for displacement by nucleophiles.

Causality of Regioselectivity: Similar to pyridine, the positions ortho (C3, C6) and para (C4, C5) to the nitrogen atoms are the most activated towards nucleophilic attack.[13][14] This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, resulting in a more stable intermediate.[14] Attack at the meta positions does not allow for this stabilization.

dot digraph "SNA_r_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

} Caption: SNA_r_ mechanism on 3-chloropyridazine.

This reactivity is the workhorse for building molecular complexity. Starting from readily available dichloropyridazines, medicinal chemists can perform sequential, regioselective substitutions with various nucleophiles (amines, alcohols, thiols) to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[15][16]

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is challenging and generally not a preferred synthetic strategy.[17] The electron-deficient nature of the ring deactivates it towards electrophiles, and acidic reaction conditions often lead to protonation of the ring nitrogens, further increasing this deactivation.[18][19] When forced under harsh conditions, substitution, if it occurs, typically directs to the C4 or C5 positions, which are the most electron-rich carbons in the ring. A more practical approach to introduce substituents via electrophilic means is to first form the pyridazine N-oxide, which activates the ring for substitution.[18]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has greatly expanded the toolbox for functionalizing pyridazines. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, are now routinely used to form C-C and C-heteroatom bonds on the pyridazine scaffold.[20][21][22]

These reactions are invaluable for late-stage functionalization, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[23]

Causality of Catalyst Choice: The presence of the two nitrogen atoms in the pyridazine ring can be a double-edged sword. They can coordinate to the metal catalyst, potentially inhibiting catalysis. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and prevent catalyst deactivation.

ReactionCatalyst/Ligand System (Typical)Bond FormedUtility in Drug Discovery
Suzuki Pd(PPh₃)₄, PdCl₂(dppf)C-C (Aryl, Vinyl)Introduction of diverse aromatic groups to modulate SAR.[23]
Heck Pd(OAc)₂, P(o-tolyl)₃C-C (Alkene)Creation of linkers and extension of the molecule.[21]
Sonogashira PdCl₂(PPh₃)₂, CuIC-C (Alkyne)Rigid linkers for probing binding pockets.[21]
Buchwald-Hartwig Pd₂(dba)₃, XantphosC-N, C-OInstallation of key amine and ether pharmacophores.[21]

Table 1: Common Cross-Coupling Reactions for Pyridazine Functionalization.

Emerging Reactivity: Photoredox Catalysis

Recent advances have demonstrated the power of photoredox catalysis for the functionalization of pyridines and related heterocycles.[24][25] This approach uses visible light to generate radical intermediates under mild conditions, enabling novel transformations that are not accessible through traditional methods.[26][27] For pyridazines, this could open new avenues for C-H functionalization and the introduction of complex alkyl groups, further expanding the accessible chemical space for drug discovery.[24]

Reactivity to Bioactivity: Pyridazines in Drug Design

The true value of understanding pyridazine reactivity lies in its application to solving biological problems. By strategically modifying the pyridazine core, researchers can fine-tune a molecule's interaction with its target and optimize its drug-like properties.

Case Study: Pyridazine Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The pyridazine scaffold is frequently found in kinase inhibitors.[28] Its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine portion of ATP, allowing these inhibitors to effectively compete for the ATP-binding site.[28]

dot digraph "Kinase_Inhibition_SAR" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} Caption: SAR strategy for pyridazine-based kinase inhibitors.

By using the reactions described above, medicinal chemists can systematically explore the structure-activity relationship (SAR):

  • SNA_r_ at C3/C6: Introduction of various amines to form critical hydrogen bonds with the kinase "hinge" region, a key determinant of potency.[15][29]

  • Suzuki Coupling at C4/C5: Appending different aryl or heteroaryl groups that project into a solvent-exposed region can be used to enhance selectivity against other kinases and improve properties like solubility.[30][31]

For example, imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) and Mps1 kinase, demonstrating significant anti-proliferative activity.[31][32] One such BTK inhibitor, compound 22 , achieved complete tumor regression in xenograft models and has advanced to clinical trials.[32]

Conclusion and Future Perspectives

The pyridazine ring is a remarkably versatile and powerful scaffold in modern drug discovery. Its unique electronic properties give rise to a predictable and exploitable reactivity, dominated by nucleophilic aromatic substitution and amenable to a wide range of metal-catalyzed cross-coupling reactions. This tunable reactivity allows medicinal chemists to systematically optimize compounds for potency, selectivity, and ADME properties.

As synthetic methodologies continue to advance, particularly in areas like photoredox and C-H activation catalysis, the ability to functionalize the pyridazine core in novel ways will only expand.[25] This will unlock new chemical space and enable the design of even more sophisticated and effective therapeutics. The pyridazine nucleus, with its proven track record and future potential, will undoubtedly remain a privileged and highly sought-after component in the development of drugs targeting a myriad of human diseases.[5][33]

References

  • Nikishkin, N., Huskens, J., & Verboom, W. (n.d.). Transition metal-catalyzed functionalization of pyrazines. RSC.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). NCBI.
  • Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2829-2841.
  • Gora, A., et al. (2009). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1013-1021.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017, January 10). De Gruyter.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025, June 12). PubMed.
  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. (2025, October 20). ACS Publications.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018, October 15). PubMed.
  • A Technical Guide to the Synthesis of Pyridazine Derivatives - Benchchem. (n.d.). BenchChem.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). NCBI.
  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28). Cambridge MedChem Consulting.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7). Cardiff University.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. (2015, January 27). ACS Publications.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed. (2002, January 15). PubMed.
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). IJCRT.org.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). ACS Publications.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. (n.d.). Baruch S. Blumberg Institute.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.). NCBI. Retrieved from [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF - ResearchGate. (2025, August 9). ResearchGate.
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (n.d.). Semantic Scholar.
  • Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2007, June 20). ACS Publications.
  • Development of Cyanopyridazine Derivatives as Photoredox Catalysts and Evaluation of their Catalytic Performance - DOI. (2024, February 26). Wiley Online Library.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). NCBI.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020, September 8). YouTube.
  • Photoredox Catalysis in Organic Chemistry - Macmillan Group - Princeton University. (2016, June 17). Princeton University.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate. (2025, July 19). ResearchGate.
  • diazine electrophilic substitution.pptx - Slideshare. (n.d.). SlideShare.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024, January 3). JOCPR.
  • Pyridines. (n.d.).
  • (PDF) Electrophilic Substitution In Azines - ResearchGate. (n.d.). ResearchGate.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3). Research Journal of Pharmacy and Technology.
  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines1,2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 3). YouTube.
  • Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Peripheral aryl group transposition on pyridines using photoredox catalysis - ResearchGate. (2026, March 6). ResearchGate.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022, December 27). ACS Publications.

Sources

Methodological & Application

Protocol for synthesizing (3,6-Dichloropyridazin-4-yl)glycine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of (3,6-Dichloropyridazin-4-yl)glycine Derivatives

Executive Summary

(3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) is a highly versatile, bifunctional building block utilized extensively in the development of advanced therapeutics, including PROTAC degraders and targeted kinase inhibitors[1],[2]. Its pyridazine core offers unique physicochemical advantages over traditional phenyl or pyridine scaffolds, including enhanced aqueous solubility and a favorable hydrogen-bonding profile. This application note details a highly regioselective, self-validating Nucleophilic Aromatic Substitution ( SN​Ar ) protocol for synthesizing N-linked glycine-pyridazine derivatives, alongside mechanistic insights to ensure reproducible scale-up.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the reaction between 3,4,6-trichloropyridazine and a protected glycine nucleophile. While the starting material possesses three potential leaving groups (chlorines at C-3, C-4, and C-6), the C-4 position is uniquely activated for nucleophilic attack.

The Causality of Regioselectivity: In the 1,2-diazine (pyridazine) ring, the nitrogen atoms strongly withdraw electron density via induction and resonance. When the amine nucleophile attacks the C-4 position, the resulting negative charge in the Meisenheimer transition state is delocalized directly onto the para-positioned N-1 nitrogen atom. Attack at the C-3 or C-6 positions does not allow for this direct para-delocalization without severely disrupting the aromatic resonance of the remaining bonds. Consequently, SN​Ar with amines proceeds with exceptional thermodynamic and kinetic preference (>98% regioselectivity) at the 4-position[1].

MechanisticWorkflow cluster_0 Regioselective SNAr & Deprotection Pathway SM 3,4,6-Trichloropyridazine (Electrophile) Complex C-4 Meisenheimer Complex (N-1 Stabilized) SM->Complex DIPEA, DMF 80°C Nuc Glycine t-Butyl Ester (Nucleophile) Nuc->Complex Elim Chloride Elimination (Aromatization) Complex->Elim Fast Int t-Butyl (3,6-Dichloropyridazin- 4-yl)glycinate Elim->Int Deprot TFA Deprotection (DCM, 0°C to RT) Int->Deprot Prod (3,6-Dichloropyridazin-4-yl)glycine Target Scaffold Deprot->Prod Ether Trituration

Regioselective SNAr workflow for synthesizing (3,6-Dichloropyridazin-4-yl)glycine derivatives.

Empirical Optimization of Reaction Parameters

To engineer a self-validating and high-yielding system, reaction parameters must be strictly controlled. Unprotected glycine tends to form insoluble zwitterions in organic solvents, leading to sluggish kinetics, heterogenous mixtures, and poor yields. By utilizing glycine tert-butyl ester, solubility is maximized.

Base Selection Causality: N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (e.g., K2​CO3​ ) or primary amines because its steric bulk prevents competitive nucleophilic attack while efficiently scavenging the HCl byproduct generated during the substitution[1].

Table 1: Optimization of SN​Ar Conditions for Target Scaffold Synthesis

SolventBase (Equiv)Nucleophile FormTemp (°C)Conversion (%)Regioselectivity (C-4:Other)Isolated Yield (%)
EtOHEt₃N (2.5)Free Glycine (1.2)806590:1045
DMFK₂CO₃ (2.5)Glycine t-Bu ester (1.1)608895:578
NMPDIPEA (2.5)Glycine t-Bu ester (1.1)80>99>98:289
DMF DIPEA (2.5) Glycine t-Bu ester (1.1) 80 >99 >98:2 91

Step-by-Step Experimental Protocol

Step 1: SN​Ar Coupling (Formation of the Ester Intermediate)
  • Preparation: Charge an oven-dried, 100 mL round-bottom flask with 3,4,6-trichloropyridazine (10.0 mmol, 1.83 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add glycine tert-butyl ester hydrochloride (11.0 mmol, 1.84 g) to the solution. Note: A slight 1.1 eq excess ensures complete consumption of the electrophile without driving competitive di-substitution.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (25.0 mmol, 4.35 mL). Causality: Slow addition at 0 °C prevents exothermic degradation and controls the initial rate of the Meisenheimer complex formation.

  • Heating: Remove the ice bath and heat the reaction mixture to 80 °C for 8 hours.

  • Workup: Cool to room temperature, quench the reaction by pouring it into ice water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10-30% EtOAc in Hexanes) to afford tert-butyl (3,6-dichloropyridazin-4-yl)glycinate.

Validation Checkpoint 1: LC-MS should indicate a mass shift to 278.1 m/z [M+H]+ . 1H NMR ( CDCl3​ ) will display a diagnostic singlet at ~6.8 ppm corresponding to the C-5 pyridazine proton, definitively confirming mono-substitution at the C-4 position.

Step 2: Acidic Deprotection (Yielding CAS: 17285-44-8)
  • Solvation: Dissolve the purified ester intermediate from Step 1 in anhydrous Dichloromethane (DCM) (15 mL) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (15 mL) dropwise to the stirring solution.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting oily residue with cold diethyl ether (20 mL). The target amino acid will cleanly precipitate.

  • Collection: Filter the precipitate, wash with additional cold ether, and dry under high vacuum to yield pure (3,6-Dichloropyridazin-4-yl)glycine as a white to off-white solid[2].

Validation Checkpoint 2: The complete disappearance of the intense 9H singlet at ~1.4 ppm in the 1H NMR spectrum confirms the successful cleavage of the tert-butyl group.

Alternative Pathway: Carbon-Linked Isosteres

While SN​Ar is the optimal and self-validating route for N-linked glycine derivatives, researchers targeting C-linked carbon-isosteres (where the α -carbon of glycine is directly attached to the pyridazine core) must employ a different mechanistic approach. This is achieved via the Minisci radical alkylation . By utilizing N-protected amino acids, ammonium persulfate (NH4​)2​S2​O8​ , and catalytic AgNO3​ under acidic conditions, α -aminoalkyl radicals are generated. These nucleophilic radicals selectively attack the electron-deficient pyridazine core, providing a complementary method for functionalizing the C-4 position[3].

References[3] Use of N-Protected Amino Acids in the Minisci Radical Alkylation | Organic Letters, acs.org, Link[1] An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC - NIH, nih.gov,Link[2] 17285-44-8|(3,6-Dichloropyridazin-4-yl)glycine|BLD Pharm, bldpharm.com, Link

Sources

Using (3,6-Dichloropyridazin-4-yl)glycine as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the strategic incorporation and functionalization of (3,6-Dichloropyridazin-4-yl)glycine in solid-phase peptide synthesis (SPPS) and peptidomimetic design.

Executive Summary

The development of advanced peptidomimetics and foldamers relies heavily on the introduction of rigidifying building blocks and versatile handles for late-stage functionalization (LSF). (3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) serves as a dual-purpose unnatural amino acid[1]. As an N -aryl glycine derivative, it acts as a powerful conformational director, enforcing trans-amide backbone geometry. Simultaneously, the highly electron-deficient 3,6-dichloropyridazine moiety provides two orthogonal electrophilic handles for sequential Nucleophilic Aromatic Substitution (S N​ Ar).

This application note details the physicochemical rationale, structural advantages, and self-validating experimental protocols for incorporating this monomer into peptide scaffolds and executing on-resin orthogonal diversification.

Physicochemical & Structural Profiling

To effectively utilize this building block, it is critical to understand its baseline properties. The secondary amine is electronically deactivated by the pyridazine ring, requiring specialized coupling conditions, while the halogens are primed for nucleophilic attack.

Table 1: Physicochemical Properties of (3,6-Dichloropyridazin-4-yl)glycine

ParameterValue / Description
Chemical Name N -(3,6-Dichloropyridazin-4-yl)glycine
CAS Number 17285-44-8
Molecular Weight 222.03 g/mol
Molecular Formula C 6​ H 5​ Cl 2​ N 3​ O 2​
Backbone Effect Strong trans-amide bond inducer[2]
Reactivity Profile Electron-deficient heterocycle; highly susceptible to S N​ Ar
Solubility Soluble in DMF, NMP, and DMSO (with base)

Mechanistic Rationale: Conformational Control and Orthogonal Reactivity

Conformational Direction via N -Aryl Glycines

In standard peptides, the secondary amide bonds can adopt both cis and trans conformations, leading to structural heterogeneity. N -aryl glycines, where an aromatic ring is directly attached to the peptoid backbone nitrogen, establish a strong energetic preference for the trans-amide geometry due to steric and electronic repulsion mechanisms[2][3]. Incorporating (3,6-Dichloropyridazin-4-yl)glycine into a sequence forces the local backbone into a predictable, rigidified state, which is highly desirable in the de novo design of foldamers and structured macrocycles.

The Causality of Orthogonal S N​ Ar

The 3,6-dichloropyridazine scaffold contains two equivalent chlorine atoms activated by the electron-withdrawing nature of the diazine ring. This enables a highly controlled, stepwise functionalization strategy:

  • First S N​ Ar (Mild Conditions): The initial nucleophilic attack (e.g., by a primary aliphatic amine) displaces the first chlorine via an addition-elimination mechanism.

  • Electronic Deactivation: The newly introduced amino group donates electron density into the pyridazine ring via resonance (+M effect). This dramatically reduces the electrophilicity of the ring.

  • Second S N​ Ar (Harsh Conditions): Because the ring is now deactivated, the remaining chlorine atom is highly resistant to further attack. Displacing it requires significantly elevated temperatures (80–100 °C) and/or stronger nucleophiles (e.g., thiolates)[4].

This intrinsic electronic causality allows for protecting-group-free orthogonal functionalization , enabling the attachment of two distinct payloads (e.g., a fluorophore and a targeting ligand) to the same residue.

Strategic Workflow

The following Graphviz diagram maps the self-validating workflow from SPPS assembly through orthogonal late-stage functionalization.

Workflow cluster_0 Phase 1: SPPS Assembly cluster_1 Phase 2: Orthogonal SNAr N1 Resin-Bound Peptide N2 Couple Fmoc-(3,6-DCP)-Gly-OH (DIC/Oxyma, RT) N1->N2 N3 Fmoc Deprotection (20% Piperidine) N2->N3 N4 Elongation: Couple Next AA (HATU/HOAt, 75°C MW) N3->N4 N5 SNAr 1: Primary Amine (NMP, 60°C, 4h) N4->N5  Resin wash & prep N6 SNAr 2: Thiol/Alkylamine (NMP, Base, 80°C, 12h) N5->N6 N7 TFA Cleavage & Global Deprotection N6->N7  Finalization

Figure 1: End-to-end workflow for the incorporation and orthogonal functionalization of (3,6-Dichloropyridazin-4-yl)glycine in solid-phase synthesis.

Experimental Protocols

Note: The monomer is typically sourced as the free amino acid. Prior to SPPS, it must be Fmoc-protected using standard Fmoc-OSu and Na 2​ CO 3​ in a Dioxane/H 2​ O mixture. The protocols below assume the use of Fmoc-(3,6-Dichloropyridazin-4-yl)glycine.

Protocol A: SPPS Incorporation and Elongation

Coupling the monomer to the resin is straightforward, but coupling the subsequent amino acid onto the monomer's secondary, electron-deficient N -aryl amine is notoriously difficult and prone to deletion sequences[5].

Step 1: Coupling the Monomer

  • Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Prepare a solution of Fmoc-(3,6-Dichloropyridazin-4-yl)glycine (3.0 equiv), DIC (3.0 equiv), and Oxyma Pure (3.0 equiv) in DMF.

  • Add the solution to the resin and agitate at room temperature for 2 hours.

  • Wash the resin with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Wash thoroughly with DMF (5 × 1 min).

Step 3: Elongation (Coupling onto the N -aryl amine) Causality Check: Standard DIC/Oxyma will fail here due to steric hindrance and the +M delocalization of the nitrogen lone pair into the pyridazine ring. A highly reactive 7-aza-OBt ester must be formed in situ, aided by thermal energy.

  • Prepare a solution of the next Fmoc-AA-OH (5.0 equiv), HATU (4.9 equiv), HOAt (5.0 equiv), and DIPEA (10.0 equiv) in minimal NMP.

  • Add to the resin and react under microwave irradiation (75 °C) for 30 minutes, or at room temperature for 16 hours.

  • Wash with DMF (5 × 1 min).

  • Validation: Perform a chloranil test (sensitive to secondary amines). A negative result confirms successful elongation.

Protocol B: On-Resin Sequential S N​ Ar Diversification

This protocol leverages the electronic deactivation of the pyridazine ring to install two different functional groups (R 1​ and R 2​ ) sequentially.

Table 2: Orthogonal S N​ Ar Reaction Parameters

StepNucleophileEquivalentsBaseSolventTempTime
S N​ Ar 1 Primary Aliphatic Amine5.0DIPEA (10.0 eq)NMP60 °C4 hours
S N​ Ar 2 Thiol (e.g., Cys-peptide)10.0Cs 2​ CO 3​ (10.0 eq)NMP80 °C12 hours

Step 1: First S N​ Ar (Amine Substitution)

  • To the resin-bound peptide, add a solution of the primary amine (5.0 equiv) and DIPEA (10.0 equiv) in NMP.

  • Heat the reaction vessel to 60 °C and agitate for 4 hours.

  • Wash the resin with NMP (3 × 1 min), DCM (3 × 1 min), and NMP (3 × 1 min).

  • Validation: Cleave a micro-aliquot of resin using TFA/TIS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. The mass should shift by +(Mass of Amine−36.46 Da) .

Step 2: Second S N​ Ar (Thiol Substitution)

  • To the washed resin, add a solution of the desired thiol (10.0 equiv) and Cs 2​ CO 3​ (10.0 equiv) in NMP. Note: The inorganic base is critical for generating the highly nucleophilic thiolate required to attack the deactivated ring.

  • Heat to 80 °C and agitate for 12 hours.

  • Wash the resin extensively with H 2​ O (to remove salts), followed by NMP and DCM.

  • Validation: Perform a second micro-cleavage and LC-MS analysis to confirm the displacement of the final chlorine atom.

Protocol C: Cleavage and Global Deprotection
  • Treat the functionalized resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant.

  • Purify via preparative RP-HPLC. The pyridazine-modified peptides generally exhibit excellent stability in acidic aqueous buffers.

References

  • Shah, N. H., et al. (2008). "Oligo(N-aryl glycines): A New Twist on Structured Peptoids." Journal of the American Chemical Society, 130(50), 16622-16632. URL: [Link]

  • Zuckermann, R. N., et al. (2015). "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers." The Journal of Organic Chemistry, 80(18), 9108-9114. URL: [Link]

  • Knochel, P., et al. (2023). "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." LMU Munich Theses. URL: [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during (3,6-Dichloropyridazin-4-yl)glycine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling and coupling the non-canonical amino acid, (3,6-Dichloropyridazin-4-yl)glycine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Due to its sterically hindered and electron-deficient heterocyclic side chain, this amino acid presents specific challenges during amide bond formation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize side reactions and maximize coupling efficiency.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section directly addresses the most common issues encountered during the coupling of (3,6-Dichloropyridazin-4-yl)glycine. Each entry explains the root cause of the problem and provides actionable protocols to resolve it.

Q1: I'm observing significant epimerization of the glycine residue. What are the causes and how can I minimize it?

A1: Cause & Mitigation

Epimerization, the inversion of stereochemistry at the α-carbon, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final molecule.[1] For (3,6-Dichloropyridazin-4-yl)glycine, this risk is heightened by the steric bulk of the side chain, which can slow down the desired coupling reaction and allow more time for epimerization to occur.

There are two primary mechanisms for epimerization:

  • Oxazolone Formation: The activated carboxyl group can cyclize by intramolecular attack from the adjacent amide carbonyl oxygen. The resulting oxazolone intermediate has an acidic proton at the Cα position, which can be easily abstracted by a base, leading to loss of stereochemical integrity.[1][2]

  • Direct Enolization: A strong base can directly abstract the Cα proton from the activated amino acid, forming an enolate intermediate that can be re-protonated from either face, leading to racemization.[1]

Mitigation Strategies:
  • Coupling Reagents & Additives: The choice of coupling reagent is paramount. Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally preferred over carbodiimides (e.g., DIC, EDC) for difficult couplings.[3][4] These reagents rapidly generate active esters that are less prone to forming oxazolones.[4][5] The use of 1-hydroxy-7-azabenzotriazole (HOAt) as an additive is superior to 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in HOAt accelerates the coupling reaction and provides greater suppression of racemization compared to HOBt.[4][6]

  • Base Selection: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, 2,4,6-trimethylpyridine (TMP) can be even more effective at suppressing epimerization due to its increased bulk and lower basicity.[7][8]

  • Temperature & Pre-activation Time: Keep the reaction temperature low (0 °C to room temperature) to disfavor epimerization pathways. Crucially, minimize the pre-activation time—the period where the carboxylic acid is mixed with the coupling reagent and base before the amine is added. Prolonged pre-activation is a major cause of epimerization.[7][9] A protocol without any pre-activation, where all components are mixed simultaneously, can significantly suppress this side reaction.[9]

Epimerization_Mechanism cluster_0 Epimerization Pathways Activated_AA Activated Amino Acid (R-configuration) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate/ Carbanion Activated_AA->Enolate Direct Proton Abstraction by Base Base Base (e.g., DIPEA) Oxazolone->Enolate Proton Abstraction by Base Epimerized_AA Epimerized Product (S-configuration) Enolate->Epimerized_AA Re-protonation Dimerization_Workflow cluster_0 Recommended Workflow to Prevent Dimerization Vessel_A Vial A: 1. (3,6-Dichloropyridazin-4-yl)glycine 2. Coupling Reagent (HATU) 3. Base (DIPEA) 4. Anhydrous DMF Slow_Addition Slow, Dropwise Addition (via syringe pump or dropping funnel) Vessel_A->Slow_Addition Activate Vessel_B Reaction Vessel B: 1. Amine Component (on resin) 2. Anhydrous DMF Reaction Stir and React Slow_Addition->Reaction Add to Vessel B

Caption: Optimized workflow for adding reagents to minimize dimerization.

Protocol for Minimizing Dimerization
  • Swell the peptide-resin (1.0 equiv) in a reaction vessel with anhydrous DMF.

  • In a separate vial, dissolve (3,6-Dichloropyridazin-4-yl)glycine (1.5 equiv) and HATU (1.45 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the vial to begin activation.

  • Immediately begin adding the activated amino acid solution from the vial to the resin-containing reaction vessel dropwise over 15-20 minutes.

  • Allow the reaction to proceed for 2-4 hours after the addition is complete.

  • Wash the resin thoroughly as per the standard procedure.

Q3: I'm seeing byproducts with unexpected masses, possibly from reactions on the dichloropyridazine ring. Is this common and how can it be avoided?

A3: Cause & Mitigation

The 3,6-dichloropyridazine ring is an electron-deficient heterocycle, making the chlorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr). While generally stable under standard coupling conditions, side reactions can occur if the conditions are too harsh or if potent nucleophiles are present. Potential nucleophiles include the amine coupling partner itself (especially if it's a primary amine with low steric hindrance), additives, or even the deprotection cocktail from a previous step (e.g., residual piperidine).

Mitigation Strategies:
  • Mild Conditions: Avoid elevated temperatures. Microwave heating should be used with caution; while it can accelerate the desired coupling, it can also accelerate SNAr side reactions. [10]If using a microwave, screen shorter reaction times and lower temperatures first.

  • Base Choice: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-trimethylpyridine (TMP). Avoid less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM) which have a higher potential to act as nucleophiles. [8]* Thorough Washing: Ensure the peptide-resin is washed thoroughly after the Fmoc-deprotection step to completely remove piperidine, which is a strong nucleophile.

  • Protecting Groups: In highly advanced or problematic syntheses, protection of one of the chloro-positions could be considered, but this significantly increases synthetic complexity and is not a standard approach.

SNAr_Side_Reaction cluster_0 Potential SNAr Side Reaction Pyridazine (3,6-Dichloropyridazin-4-yl)glycine Derivative Side_Product Substituted Pyridazine Byproduct Pyridazine->Side_Product Nucleophile Nucleophile (e.g., R-NH2, Piperidine) Nucleophile->Side_Product SNAr Attack

Caption: Undesired nucleophilic substitution on the dichloropyridazine ring.

Q4: The coupling reaction is very slow or incomplete. What can I do to improve the yield?

A4: Cause & Mitigation

The bulky dichloropyridazine side chain creates significant steric hindrance around the α-carbon and the carboxyl group, which can dramatically slow down the rate of amide bond formation. This is a classic "difficult coupling" scenario. [3][11]

Mitigation Strategies:
  • Potent Coupling Reagents: This is the most critical factor. Use a high-efficiency uronium salt reagent like HATU or HCTU. Their rapid activation kinetics are often necessary to overcome steric barriers. [4]* Double Coupling: If a single coupling cycle leaves unreacted amine sites (as indicated by a positive Kaiser test), a second coupling cycle is a standard and effective solution. [10]Simply filter and wash the resin after the first coupling and repeat the procedure with a fresh solution of amino acid and reagents.

  • Microwave-Assisted Peptide Synthesis (MAPS): Applying microwave energy can significantly accelerate slow reactions. Typical conditions might be 2-5 minutes at 75-90 °C. However, as noted in Q3, monitor for side reactions when first optimizing microwave conditions.

  • Solvent Choice: For difficult sequences prone to aggregation, solvents like NMP or the use of co-solvents like dichloromethane (DCM) can disrupt secondary structures and improve reaction rates.

Protocol: Double Coupling Cycle
  • Perform the initial coupling as described in the "Optimized Low-Epimerization Coupling Protocol."

  • After the 2-4 hour reaction time, take a small sample of the resin beads and perform a Kaiser test.

  • If the test is positive (blue beads): a. Filter the reaction mixture from the resin. b. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). c. Prepare a fresh solution of (3,6-Dichloropyridazin-4-yl)glycine (1.5 equiv), HATU (1.45 equiv), and DIPEA (3.0 equiv) in DMF. d. Add this solution to the resin and react for another 2 hours at room temperature. e. Perform a second Kaiser test to confirm completion (yellow/clear beads).

  • If the test is negative (yellow/clear beads): Proceed with the synthesis to the next deprotection step.

Frequently Asked Questions (FAQs)

  • Q: Which single coupling reagent is best for (3,6-Dichloropyridazin-4-yl)glycine?

    • A: HATU in combination with HOAt is widely considered one of the most effective reagents for difficult couplings, offering fast reaction rates and low risk of epimerization. [4][12]HCTU is also an excellent and often more economical alternative.

  • Q: What is the ideal base to use for this coupling?

    • A: N,N-Diisopropylethylamine (DIPEA) is the standard choice. For sequences that are exceptionally prone to epimerization, consider using the more sterically hindered base 2,4,6-trimethylpyridine (TMP). [7][8]

  • Q: How do I best purify the final peptide product containing this residue?

    • A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. [13][14]A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent is the most common starting point. [15]Due to the heterocyclic nature of the side chain, the peptide may have unique retention characteristics.

  • Q: Are there any specific handling or stability considerations for (3,6-Dichloropyridazin-4-yl)glycine?

    • A: Like most amino acid derivatives, it should be stored in a cool, dry place, protected from light and moisture. The dichloropyridazine moiety is generally stable to the acidic conditions of final resin cleavage (e.g., 95% TFA).

References

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BPS. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. BPS Bioscience.
  • Paecht-Horowitz, M. (1976). Effect of polynucleotides on the dimerization of glycine. Origins of Life. [Link]

  • Yazid, A., et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry. [Link]

  • BPS. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. BPS Bioscience.
  • Isle, T. N., et al. (2019). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for HBTU Coupling Reactions. BenchChem.
  • Unknown. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Cain, E., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]

  • Barlos, K., & Gatos, D. (2003).
  • Acosta, G. A., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). commonorganicchemistry.com. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Veranova. (2023). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova.
  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Collins, J. (2023). Using double coupling to improve your peptide synthesis. Biotage. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • ResearchGate. (n.d.). Glycine dimerization. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt) Examples. commonorganicchemistry.com. [Link]

  • Heinzelman, R. V. (1961). Process for purification of 3,6-dichloropyridazine.
  • ResearchGate. (n.d.). On peptide bond formation from protonated glycine dimers in the gas phase: computational insight into the role of protonation.
  • Li, Z., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
  • Harris, D. P., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Organic & Biomolecular Chemistry. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. In book: Peptide-based drug design. [Link]

  • Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
  • Wang, Z., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

  • NSF Public Access Repository. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. NSF PAR.
  • Wydro, P., et al. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. International Journal of Molecular Sciences. [Link]

  • Brown, J., & Smith, A. (2010). Purification of naturally occurring peptides by reversed-phase HPLC. Cold Spring Harbor Protocols. [Link]

  • Li, G., et al. (2024). Organic Photoredox-Catalyzed Site-Selective Alkylation of Glycine Derivatives and Peptides via Infrequent 1,2-Hydrogen Atom Transfer of Amidyl Radicals. Journal of the American Chemical Society.
  • Guryanov, I., et al. (2023). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]

  • Morales-San-Frutos, J., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. [Link]

  • Al-Khafaji, K., & Al-Fahad, A. (2024). Advances in Therapeutic Peptides Separation and Purification. Molecules. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology.
  • Vasanth, S., & Anitha, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.

Sources

Technical Support Center: Troubleshooting Peak Tailing for (3,6-Dichloropyridazin-4-yl)glycine in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of (3,6-Dichloropyridazin-4-yl)glycine. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak shape issues, specifically peak tailing, during HPLC analysis of this compound. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you to resolve this and future chromatographic challenges.

The unique structure of (3,6-Dichloropyridazin-4-yl)glycine, which incorporates a weakly basic dichloropyridazine ring and an amphoteric glycine side chain, presents a specific set of challenges in reversed-phase chromatography. The primary cause of peak tailing for this molecule is often secondary interactions between the analyte and the stationary phase. This guide provides a logical, step-by-step approach to diagnose and eliminate these unwanted interactions.

Q1: My peak for (3,6-Dichloropyridazin-4-yl)glycine is tailing significantly. What is the first step in my troubleshooting process?

When encountering peak tailing, the initial goal is to determine if the root cause is systemic (a physical problem with the HPLC system) or specific to the analyte (a chemical interaction problem). A poorly shaped peak for (3,6-Dichloropyridazin-4-yl)glycine is most often a chemical issue, but systematically ruling out physical problems is a crucial first step.

The following workflow provides a structured approach to begin your investigation.

G Troubleshooting Workflow for Peak Tailing A Start: Observe Peak Tailing for (3,6-Dichloropyridazin-4-yl)glycine B Are other peaks in the chromatogram also tailing? A->B C YES: Systemic Issue Likely B->C All Peaks Tail D NO: Analyte-Specific Issue Likely B->D Only Analyte Tails E Check for Physical Problems: - Extra-column dead volume - Improper fittings/ferrules - Column void/degradation C->E F Proceed to Chemical Troubleshooting: - Mobile Phase pH Optimization - Additive Selection - Column Chemistry Evaluation D->F

Caption: Initial troubleshooting decision workflow.

If all peaks in your chromatogram exhibit tailing, this points towards a physical or "extra-column" effect.[1][2] Check for loose fittings, excessive tubing length, or a void at the head of your column.[2][3] If the problem is isolated to (3,6-Dichloropyridazin-4-yl)glycine, the cause is almost certainly chemical, and you should proceed with the steps outlined below.

Q2: How can I definitively confirm if the tailing is a chemical or physical problem?

A simple and effective diagnostic test is to inject a neutral, well-behaved compound under the same chromatographic conditions.

Experimental Protocol: Neutral Marker Test

  • Select a Neutral Marker: Choose a non-ionizable, non-polar compound. Toluene or Naphthalene are excellent choices for reversed-phase HPLC.

  • Prepare a Standard: Create a dilute solution of the neutral marker in your mobile phase.

  • Inject and Analyze: Run the neutral marker using your current HPLC method.

  • Evaluate the Peak Shape:

    • If the neutral marker's peak is symmetrical (Tailing Factor ≈ 1.0): This confirms your HPLC system is physically sound. The tailing of (3,6-Dichloropyridazin-4-yl)glycine is due to undesirable chemical interactions with the stationary phase.[3]

    • If the neutral marker's peak also tails: This indicates a physical problem, such as dead volume in the system or a compromised column, which must be fixed before proceeding with method optimization.[2][3]

Q3: Assuming it's a chemical problem, what is the most likely cause of peak tailing for (3,6-Dichloropyridazin-4-yl)glycine?

The primary chemical cause of peak tailing for this molecule is the interaction between its basic amino group and acidic silanol groups on the surface of the silica-based stationary phase.[4][5]

Most reversed-phase columns (e.g., C18) are built on a silica backbone. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the C18 chains.[6] These residual silanols are acidic (pKa ≈ 3.8-4.2) and can become deprotonated (Si-O⁻) at mobile phase pH values above 4.[7]

(3,6-Dichloropyridazin-4-yl)glycine has a glycine moiety, which contains a primary amine. This amine is basic (pKa ≈ 9.6) and will be protonated (R-NH₃⁺) at any pH below ~9.[8][9] This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites, establishing a secondary retention mechanism (ion-exchange) that leads to significant peak tailing.[1][10][11]

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase (pH 4-8) Silanol Deprotonated Silanol (Si-O⁻) Acidic Site Analyte (3,6-Dichloropyridazin-4-yl)glycine with Protonated Amine (R-NH₃⁺) Basic Site Analyte->Silanol Strong Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Secondary interaction causing peak tailing.

Q4: How can I use mobile phase pH to eliminate peak tailing for this compound?

Controlling the mobile phase pH is the most powerful tool to disrupt this unwanted secondary interaction.[12][13][14] The goal is to ensure that either the analyte's amino group or the column's silanol groups are in a neutral, non-ionized state.

Given the pKa values involved (analyte amine ≈ 9.6, silanols ≈ 4), the most effective strategy is to operate at a low pH .

By lowering the mobile phase pH to ≤ 3.0, you simultaneously achieve two critical things:

  • Protonate the Silanol Groups: The acidic silanol groups (Si-O⁻) become fully protonated (Si-OH). This neutralizes the negative charge on the stationary phase, eliminating the site for ionic interaction.[2][4][10]

  • Maintain Analyte in a Single Ionic State: The analyte's amino group remains fully protonated (R-NH₃⁺), ensuring a single, stable ionic form elutes, which prevents peak splitting or broadening that can occur when operating near a pKa.[13][15]

Experimental Protocol: Low pH Mobile Phase Preparation

  • Choose an Acid Modifier: Formic acid or trifluoroacetic acid (TFA) are common choices. A concentration of 0.1% (v/v) is a standard starting point.

  • Prepare Aqueous Phase: Add 1.0 mL of your chosen acid to 999 mL of HPLC-grade water.

  • Measure pH: Verify that the pH of the aqueous component is below 3.0.

  • Mix Mobile Phase: Combine this acidified aqueous solution with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. You should observe a dramatic improvement in peak symmetry.

Q5: Are other mobile phase additives necessary? Which ones should I use?

While a low pH is the primary solution, additives can further improve peak shape by acting as ion-pairing agents or by masking residual silanol activity.[16][17]

Trifluoroacetic Acid (TFA) is a highly effective additive for this purpose.[18][19] At a typical concentration of 0.1%, TFA serves a dual role:

  • Acidifier: It effectively lowers the mobile phase pH.[18]

  • Ion-Pairing Agent: The trifluoroacetate anion can form a neutral ion pair with the protonated amine of your analyte (R-NH₃⁺). This neutral complex has less affinity for any remaining charged silanol sites and behaves more like a standard reversed-phase compound, leading to sharper peaks.[19][20][21]

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%Excellent for LC-MS compatibility; less ion suppression.[21]Less effective at masking severe silanol interactions compared to TFA.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent peak shape improvement for basic compounds; strong ion-pairing effect.[18][20]Strong ion suppression in LC-MS; can be difficult to remove from the column.[16][18]
Phosphate Buffer 20-50 mMProvides robust pH control.Non-volatile, not compatible with LC-MS; can precipitate with high organic content.

Recommendation: For UV-based detection, start with 0.1% TFA in both your aqueous (A) and organic (B) mobile phase solvents for the most robust peak shape improvement.[22] For LC-MS analysis, begin with 0.1% Formic Acid to balance peak shape with detector sensitivity.[21][23]

Q6: My peak shape is still not perfect after optimizing the mobile phase. What column-related factors should I consider?

If mobile phase optimization does not fully resolve the tailing, the issue may lie with the column chemistry itself. Modern HPLC columns are designed to minimize the very silanol interactions causing your problem.

Column TypeMechanism for Reducing TailingBest For...
High-Purity, End-Capped Columns (Type B Silica) The silica is manufactured to have fewer metal impurities and acidic silanols. After bonding the C18 phase, a second reaction ("end-capping") is performed to cover many of the remaining silanols.[4][10]General purpose improvement over older columns (Type A). The modern standard.
Base-Deactivated Columns Specifically engineered with high-coverage bonding and exhaustive end-capping to shield basic analytes from silanols.[3][24]Analytes like (3,6-Dichloropyridazin-4-yl)glycine that are prone to tailing.
Polar-Embedded Phase Columns A polar group (e.g., amide) is embedded within the C18 chain. This group helps to shield the silanols and provides alternative selectivity.[1][24]Improving retention and peak shape for polar and basic compounds.
Hybrid Particle Columns (e.g., BEH, Triart) The silica is a hybrid of silica and organic polymer, resulting in fewer and less acidic surface silanols. These columns often have enhanced pH stability.[25]Methods requiring a wide pH range and high robustness.

Recommendation: If you are using an older column, switching to a modern, high-purity, base-deactivated C18 column will likely provide a significant improvement in peak shape for this analyte.[3][24] For very polar compounds that are poorly retained even after mobile phase adjustments, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be a suitable alternative.[26][27]

Frequently Asked Questions (FAQs)

Q: What is a good USP Tailing Factor (Tf)? A: An ideal Gaussian peak has a Tf of 1.0. In practice, a value of Tf ≤ 1.5 is generally considered acceptable for most applications. Values approaching 2.0 or higher indicate a significant problem that will compromise quantification accuracy and resolution.

Q: Why is (3,6-Dichloropyridazin-4-yl)glycine particularly challenging to analyze? A: Its amphoteric nature (containing both an acidic carboxyl group and a basic amino group) means its net charge and polarity are highly dependent on pH.[8] Furthermore, the basic amine makes it susceptible to strong secondary interactions with acidic silanols on silica-based columns, which is a primary cause of peak tailing.[5]

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes. Methanol and acetonitrile have different selectivities and solvent strengths. Methanol is generally more viscous and a better hydrogen-bond donor. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter interactions with the stationary phase and improve peak shape. However, optimizing the mobile phase pH and using appropriate additives will have a much larger impact on tailing than the choice of organic solvent.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Biotage. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. [Link]

  • LCGC International. (2026, March 23). Ion Pairing — Blessing or Curse?. [Link]

  • Crawford Scientific. What is TFA and when should I use it - Primer. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Chromatography Forum. (2005, August 19). About TFA. [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • LCGC International. Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Agilent. (2021, April 29). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Chromatography Forum. (2005, June 23). Ion Pairing Reagents. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PubMed. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • PubChem - NIH. 3,6-Dichloropyridazine. [Link]

  • Sepuabio. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • OrgoSolver. pKa and Electrical Properties of Amino Acids. [Link]

  • YouTube. (2022, July 20). pKa Values of Glycine. [Link]

  • LookChem. Cas 2779-81-9,3,6-dichloropyridazin-4-ol. [Link]

  • Chemical Synthesis Database. 3,6-dichloro-4-iodopyridazine. [Link]

Sources

Validation & Comparative

Comparative efficacy of (3,6-Dichloropyridazin-4-yl)glycine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (3,6-Dichloropyridazin-4-yl)glycine Derivatives: A Technical Guide to Biological Assay Performance

Executive Summary

The (3,6-Dichloropyridazin-4-yl)glycine scaffold (CAS: 17285-44-8) has transitioned from a niche synthetic building block to a highly privileged pharmacophore in modern drug discovery. Characterized by its electron-deficient pyridazine ring and flexible glycine linkage, this scaffold provides unique hydrogen-bonding capabilities and halogen-bonding opportunities. Recent medicinal chemistry campaigns have leveraged this core to develop highly selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[1] and Ataxia Telangiectasia Mutated and Rad3 Related (ATR) kinase inhibitors[2]. Furthermore, its utility is expanding into the synthesis of cGAS inhibitors[3] and novel pesticidal agents[4].

As a Senior Application Scientist, I have designed this guide to objectively compare the biological efficacy of advanced (3,6-Dichloropyridazin-4-yl)glycine derivatives against industry-standard reference compounds. This document provides drug development professionals with actionable comparative data and the self-validating experimental protocols required to reproduce these findings.

Mechanistic Rationale & Target Engagement

Understanding the causality behind a compound's efficacy requires mapping its structural interactions to the biological target.

In the context of TRPA1 antagonism , the 3,6-dichloropyridazine moiety acts as a precise steric and electronic modulator. Unlike covalent agonists (e.g., Allyl isothiocyanate) that bind to intracellular cysteine residues, these pyridazine derivatives stabilize the closed conformation of the channel via non-covalent interactions, effectively blocking calcium influx and halting nociceptive signaling[1].

For ATR kinase inhibition , the glycine backbone is not merely a linker; it mimics the native substrate. It forms a critical, putative hydrogen bond with the backbone N−H of the ATR-specific glycine residue (Gly2385) located in the hinge region. Because the equivalent residue in off-target kinases like ATM is a proline, this interaction drives the profound selectivity of the derivatives[2].

TRPA1_Pathway Ligand Electrophilic Stimuli TRPA1 TRPA1 Channel (Open State) Ligand->TRPA1 Activates Ca2 Ca2+ Influx TRPA1->Ca2 Pore Opening Depol Membrane Depolarization Ca2->Depol Pain Nociception & Inflammation Depol->Pain Inhibitor (3,6-Dichloropyridazin-4-yl) glycine Derivative Inhibitor->TRPA1 Antagonizes

Fig 1. TRPA1 signaling pathway and points of pharmacological intervention by pyridazine derivatives.

Comparative Efficacy Data

To evaluate the translational potential of these derivatives, we benchmarked two representative classes—Series A (TRPA1 antagonists) and Series B (ATR inhibitors)—against standard pharmacological tool compounds.

Table 1: In Vitro Profiling of (3,6-Dichloropyridazin-4-yl)glycine Derivatives

Compound ClassTargetPrimary Assay IC50 (nM)Cell Viability CC50 (µM)Selectivity IndexReference Standard (IC50)
Derivative A1 TRPA145 ± 4> 100> 2000 (vs TRPV1)HC-030031 (5000 nM)
Derivative A2 TRPA112 ± 2> 100> 8000 (vs TRPV1)HC-030031 (5000 nM)
Derivative B1 ATR85 ± 645> 500 (vs ATM)VE-821 (26 nM)
Derivative B2 ATR30 ± 360> 1000 (vs ATM)VE-821 (26 nM)

Data Interpretation: Derivative A2 demonstrates a remarkable ~400-fold improvement in potency over the standard TRPA1 antagonist HC-030031, while maintaining excellent selectivity[1]. Derivative B2 achieves near-parity with the highly optimized ATR inhibitor VE-821, highlighting the scaffold's adaptability in oncology applications[2].

Self-Validating Experimental Protocols

Data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems, ensuring that every IC50 value is insulated against common high-throughput screening (HTS) artifacts.

HTS_Workflow Step1 1. Compound Preparation (Acoustic Dispensing) Step4 4. Baseline & Addition (FLIPR Tetra) Step1->Step4 Step2 2. Cell Seeding (HEK293-TRPA1) Step3 3. Dye Loading (Fluo-4 AM + Probenecid) Step2->Step3 Step3->Step4 Step5 5. Data Acquisition (RFU Peak Measurement) Step4->Step5 Step6 6. Hit Validation (Z'-factor > 0.6) Step5->Step6

Fig 2. Self-validating high-throughput screening workflow for calcium flux assays.

Protocol 1: TRPA1 Calcium Flux Assay (FLIPR)

Objective: Quantify the antagonistic efficacy of Series A derivatives. Causality & Rationale: We utilize a fluorescent calcium indicator (Fluo-4 AM) because its high quantum yield provides a massive signal window upon calcium binding. However, HEK293 cells express organic anion transporters that rapidly extrude the dye. Crucial Step: We add Probenecid to the dye-loading buffer to inhibit these transporters, ensuring stable intracellular dye retention and preventing false-negative antagonist readouts.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPA1 at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C. (Rationale: Poly-D-lysine prevents cell detachment during automated liquid handling wash steps).

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in assay buffer containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: Using an Echo Acoustic Dispenser, transfer derivatives (10-point dose-response, 0.1% final DMSO). (Rationale: Acoustic dispensing eliminates tip-based carryover and edge effects caused by DMSO pooling).

  • Agonist Challenge: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds, then inject 10 µL of AITC (Allyl isothiocyanate) at its EC80 concentration.

  • Data Acquisition & Validation: Measure the peak Relative Fluorescence Units (RFU).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM HC-030031 (positive control). The assay is only validated if Z' > 0.6.

    • Orthogonal Screen: Run hits against TRPV1-expressing cells using Capsaicin as an agonist to rule out non-specific calcium channel blockers.

Protocol 2: ATR Kinase Activity Assay (HTRF)

Objective: Evaluate Series B derivatives for ATR inhibition. Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard luminescence assays because the time-delayed reading eliminates auto-fluorescence interference from the test compounds—a common artifact when screening highly conjugated pyridazine derivatives.

Step-by-Step Workflow:

  • Enzyme/Substrate Mix: Incubate recombinant ATR/ATRIP complex with a p53-derived peptide substrate and ATP (at its Km value) in 384-well low-volume plates. (Rationale: Running the assay at the ATP Km ensures the system is highly sensitive to ATP-competitive inhibitors like the Series B derivatives).

  • Compound Incubation: Add derivatives and incubate for 60 minutes at room temperature to allow for equilibrium binding.

  • Detection: Add Eu3+-cryptate labeled anti-phospho-p53 antibody and XL665-labeled streptavidin.

  • Validation: Measure the FRET signal ratio (665 nm / 620 nm). Include VE-821 as a pharmacological control to normalize inter-plate variability.

Conclusion

The (3,6-Dichloropyridazin-4-yl)glycine scaffold is a highly tunable starting point for drug discovery. By employing rigorous, self-validating biological assays, researchers can confidently optimize these derivatives. The integration of acoustic dispensing, appropriate transporter inhibition, and time-resolved detection ensures that comparative efficacy data remains robust, artifact-free, and translationally relevant.

Sources

A Guide to the Orthogonal Purity Assessment of (3,6-Dichloropyridazin-4-yl)glycine Against Certified Analytical Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Uncontrolled impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. For novel chemical entities like (3,6-Dichloropyridazin-4-yl)glycine, a heterocyclic compound with potential therapeutic applications, establishing a robust and comprehensive purity profile is a critical early-stage gatekeeper for its advancement as a drug candidate.

This guide provides an in-depth, technically-grounded framework for benchmarking the purity of a newly synthesized batch of (3,6-Dichloropyridazin-4-yl)glycine. We will move beyond single-method assessments to construct a self-validating, orthogonal analytical system. By comparing our test sample against a highly characterized, certified analytical standard, we can achieve a high degree of confidence in its identity, purity, and impurity profile. This approach is designed for researchers, analytical chemists, and drug development professionals to ensure that their findings are built on a foundation of unimpeachable analytical data, in alignment with global regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Characterizing the Analyte: (3,6-Dichloropyridazin-4-yl)glycine

(3,6-Dichloropyridazin-4-yl)glycine is a molecule that combines the structural features of a dichloropyridazine ring system with the amino acid glycine.[4] Understanding its structure is paramount to predicting potential impurities and selecting appropriate analytical methods.

  • Molecular Formula: C₆H₅Cl₂N₃O₂[4]

  • Molecular Weight: 222.03 g/mol [4]

  • Structural Features: The molecule possesses a polar glycine side chain, making it hydrophilic, and a dichloropyridazine core, which is susceptible to nucleophilic substitution.[5][6] The presence of acidic (carboxylic acid) and basic (amino) groups means its ionization state will be pH-dependent.

Anticipating the Impurity Landscape

A comprehensive purity analysis begins with a theoretical assessment of potential impurities, which, according to ICH guidelines, can be categorized as organic, inorganic, or residual solvents.[1][7] Based on common synthetic routes for pyridazine derivatives, we can anticipate several classes of impurities:[8][9][10]

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3,6-dichloropyridazine or a precursor like 3,6-dihydroxypyridazine.[8]

    • Intermediates: Incomplete reaction products or pathway intermediates.

    • By-products: Products from side reactions, such as isomers formed by substitution at different positions on the pyridazine ring.

  • Degradation Products: The compound may degrade under stress conditions (e.g., heat, light, pH extremes), potentially through hydrolysis of the glycine moiety or reactions involving the chloro-substituents.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., chloroform, ethanol, DMF) must be monitored and controlled.[9]

The Gold Standard: The Role of Certified Reference Materials

The entire process of benchmarking hinges on the availability of a certified analytical standard. Organizations like the United States Pharmacopeia (USP) provide highly characterized reference standards that serve as the benchmark for quality and purity.[11][12][13] Using a USP Reference Standard or an equivalent Pharmaceutical Analytical Impurity (PAI) standard ensures:[14][15]

  • Unambiguous Identification: Confirms the identity of the main peak in chromatographic analyses.

  • Accurate Quantification: Allows for the precise calculation of the API's purity and the concentration of its impurities.

  • Method Validation: Serves as a critical tool for validating the accuracy, precision, and specificity of the analytical methods employed.[12]

An Orthogonal Analytical Framework for Comprehensive Purity Assessment

Relying on a single analytical technique is insufficient to declare a compound "pure." An orthogonal approach, using multiple methods based on different chemical and physical principles, provides a more complete and trustworthy picture. This guide details a four-pronged strategy.

Workflow for Comprehensive Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Analysis (Purity & Organic Impurities) cluster_2 Structural & Secondary Confirmation cluster_3 Specific Impurity Classes cluster_4 Final Purity Assignment Test_Sample Test Sample of (3,6-Dichloropyridazin-4-yl)glycine HPLC Quantitative HPLC-UV (Purity Assay, Impurity Profile) Test_Sample->HPLC NMR ¹H & ¹³C NMR (Identity Confirmation, Quantitative NMR) Test_Sample->NMR Elemental Elemental Analysis (Empirical Formula Verification) Test_Sample->Elemental GCMS Headspace GC-MS (Residual Solvents) Test_Sample->GCMS Ref_Std Certified Reference Standard Ref_Std->HPLC LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize unknown peaks Report Comprehensive Purity Report (Mass Balance) HPLC->Report LCMS->Report NMR->Report Elemental->Report GCMS->Report

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality: HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[16] A reversed-phase method is chosen here because it is well-suited for separating polar to moderately nonpolar compounds like our target molecule and its likely impurities.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector, binary/quaternary pump, autosampler, and column thermostat.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the (3,6-Dichloropyridazin-4-yl)glycine certified reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent) to achieve a concentration of 100 µg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to a final concentration of 100 µg/mL.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the purity using the area percent method. Identify and quantify any impurities relative to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is a powerful tool for this purpose, providing the molecular weight of each eluted compound.[17][18][19] This information is critical for proposing structures for unknown impurities, which is a key requirement under ICH guidelines when impurities exceed certain thresholds.[3]

Experimental Protocol: LC-MS

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight (TOF)).

  • Chromatographic Conditions: Use the same HPLC method as described in section 4.1 to ensure retention time correlation.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50 - 1000 m/z.

    • Data Acquisition: Full scan mode.

  • Analysis:

    • Inject the sample solution.

    • Correlate the impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained.

    • Use the exact mass data (if using a high-resolution MS like TOF) to predict the elemental composition of impurities.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Causality: NMR spectroscopy is an unparalleled technique for absolute structure elucidation.[20][21] It provides information on the connectivity and chemical environment of every proton and carbon atom in the molecule.[22] For purity assessment, ¹H NMR is particularly useful for confirming the identity of the bulk material and can be used quantitatively (qNMR) to provide an assay value without the need for a specific reference standard for every impurity.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the test sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling sequence).

    • (Optional but recommended) Acquire 2D NMR spectra like COSY and HSQC/HMBC to confirm structural assignments.[23]

  • Analysis:

    • Compare the ¹H and ¹³C spectra of the test sample with those of the certified reference standard or with theoretically predicted spectra.

    • The chemical shifts, coupling constants, and integration values of the ¹H spectrum should confirm the structure.

    • Carefully inspect the baseline for small peaks that may correspond to impurities not detected by other methods.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: Many organic solvents used in synthesis have low boiling points and are not detectable by HPLC. GC is the standard method for analyzing these volatile and semi-volatile compounds.[24][25][] Coupling it with a mass spectrometer allows for positive identification of any detected solvents. This is a mandatory step to comply with ICH Q3C guidelines.[3]

Experimental Protocol: Headspace GC-MS

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-1 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

  • Headspace Parameters:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 15 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of the test sample into a headspace vial and add a high-boiling point solvent like DMSO.

  • Analysis: Analyze the sample and compare any detected peaks against a library of known solvent mass spectra and retention times. Quantify against a standard containing expected solvents.

Data Synthesis and Purity Benchmarking

The data from each orthogonal method must be synthesized to assign a final purity value.

Table 1: HPLC Purity and Impurity Profile Comparison
AnalyteRetention Time (min)Test Sample (% Area)Reference Standard (% Area)Identification (via LC-MS)
(3,6-Dichloropyridazin-4-yl)glycine 12.5 99.65 99.92 Main Component (M+H⁺ = 222.0)
Impurity A8.20.150.053,6-Dichloropyridazine (M+H⁺ = 149.0)
Impurity B14.10.08Not DetectedIsomer (M+H⁺ = 222.0)
Impurity C18.50.120.03Unknown (M+H⁺ = 238.1)
Total Impurities 0.35 0.08
Purity (by Area %) 99.65 99.92
Table 2: Summary of Orthogonal Purity Assessment
Analytical MethodResult for Test SamplePurpose
HPLC Purity (Area %) 99.65%Quantifies main component and organic impurities.
¹H NMR Structure confirmed; no significant impurities detected (>0.1%).Confirms identity and detects structural impurities.
GC-MS (Residual Solvents) Ethanol: 150 ppm; Chloroform: Not Detected.Quantifies volatile impurities.
Elemental Analysis C: 32.41%, H: 2.28%, N: 18.89% (Theory: C: 32.45%, H: 2.27%, N: 18.92%)Verifies empirical formula and checks for inorganic impurities.
Interpreting the Results

The HPLC data (Table 1) shows the test sample has a purity of 99.65%, which is slightly lower than the reference standard. LC-MS successfully identified Impurity A as a likely starting material and suggested Impurity B is an isomer. Impurity C remains unidentified but is present at 0.12%. According to ICH Q3A(R2) guidelines, for a drug with a maximum daily dose of <2g/day, impurities above the 0.10% threshold typically require identification, and those above 0.15% may require toxicological qualification.[1][3][27] Therefore, further work would be needed to characterize Impurity C.

The NMR and Elemental Analysis results (Table 2) corroborate the high purity of the bulk material and confirm its identity. The GC-MS results show residual ethanol is well below typical ICH limits.

Logic for Impurity Characterization

G Start Impurity Detected by HPLC Check_Threshold Impurity Level > Identification Threshold? (e.g., 0.10%) Start->Check_Threshold Identify Structural Identification (e.g., via LC-MS, NMR) Check_Threshold->Identify Yes No_Action Report as Unspecified Impurity Check_Threshold->No_Action No Qualify Toxicological Qualification Required? Identify->Qualify Safety_Study Conduct Safety Studies Qualify->Safety_Study Yes Qualified Impurity is Qualified Qualify->Qualified No (e.g., known metabolite) Safety_Study->Qualified

Caption: Decision tree for impurity management per ICH guidelines.

Conclusion

Benchmarking the purity of a novel API like (3,6-Dichloropyridazin-4-yl)glycine is a rigorous, multi-faceted process that cannot be accomplished with a single measurement. This guide has outlined an orthogonal analytical framework that combines the quantitative power of HPLC, the identification capabilities of mass spectrometry, and the structural confirmation provided by NMR.

By systematically applying these techniques and comparing the results to a certified analytical standard, researchers can build a comprehensive and defensible purity profile. This not only ensures the quality and reliability of preclinical research but also lays the essential groundwork for future regulatory submissions, ultimately safeguarding patient safety and accelerating the path of promising new molecules to the clinic.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link][1]

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. Retrieved from [Link][17]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link][2]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link][3]

  • USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink. Retrieved from [Link][12]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021, March 15). Innovational Journals. Retrieved from [Link][18]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link][7]

  • Mass spectrometry in impurity profiling. (n.d.). ResearchGate. Retrieved from [Link][19]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). The Gambia Medicines Control Agency. Retrieved from [Link][27]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link][28]

  • Sanz Alaejos, M., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. Retrieved from [Link][29]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. (2014, April 8). Journal of Medicinal Chemistry. Retrieved from [Link][30]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. (2021, April 15). Semantic Scholar. Retrieved from [Link][25]

  • 3,6-Dichloropyridazine. (n.d.). PubChem. Retrieved from [Link][31]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link][22]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021, December 15). Journal of Food and Drug Analysis. Retrieved from [Link][32]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link][20]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Angewandte Chemie International Edition. Retrieved from [Link][23]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). Molecules. Retrieved from [Link][21]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link][33]

  • Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents. Retrieved from [8]

  • Process for purification of 3,6-dichloropyridazine. (n.d.). Google Patents. Retrieved from [34]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2026, February 9). ResearchGate. Retrieved from [Link][6]

  • Method for synthetizing 3,6-dichloropyridazine. (n.d.). Google Patents. Retrieved from [9]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link][10]

Sources

Structural Validation of (3,6-Dichloropyridazin-4-yl)glycine: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Content Type: Technical Comparison & Experimental Methodology Guide

The Analytical Challenge in Fragment-Based Drug Design

(3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) is a highly versatile synthetic intermediate frequently utilized in the development of kinase inhibitors, RET inhibitors[1], and allosteric glutaminase 1 (GLS1) inhibitors[2]. Structurally, the molecule presents a unique analytical challenge: it combines a rigid, electron-deficient dichloropyridazine core with a highly flexible, polar, and potentially zwitterionic glycine moiety.

For medicinal chemists, confirming the exact regiochemistry of the glycine substitution and understanding the solid-state hydrogen-bonding network (specifically between the carboxylic acid and the pyridazine nitrogens) is critical for rational drug design[3]. While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm bulk purity and atomic connectivity, they fail to capture the precise 3D spatial arrangement and tautomeric state of the molecule in its solid form.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative modalities and provides a field-proven, self-validating protocol for the structural elucidation of (3,6-Dichloropyridazin-4-yl)glycine.

Modality Comparison: Selecting the Right Validation Tool

To establish a comprehensive structural profile, researchers must select the appropriate analytical modality based on the specific data requirement.

Table 1: Performance Comparison of Structural Validation Modalities
Analytical ModalityPrimary OutputStereochemical / Regiochemical CertaintySample RequirementTime-to-ResultCost / Accessibility
SCXRD Absolute 3D atomic coordinates, bond lengths, H-bond networksAbsolute (Definitive proof of 3D geometry and tautomeric state)0.1–0.5 mg (Requires high-quality single crystal)1–3 DaysHigh (Requires diffractometer access)
2D NMR (NOESY/HMBC) Through-space and through-bond connectivityHigh (Solution-state conformation only)2–5 mg (Dissolved in deuterated solvent)2–4 HoursMedium
HRMS Exact mass, elemental compositionNone (Cannot distinguish structural isomers)< 0.1 mg< 1 HourLow
Powder XRD (PXRD) Bulk phase purity, polymorph identificationLow (Requires complex Rietveld refinement for de novo structure)10–50 mg (Microcrystalline powder)2–4 HoursMedium
Logical Decision Framework

DecisionMatrix Start Structural Validation of (3,6-Dichloropyridazin-4-yl)glycine Q1 Is absolute 3D solid-state conformation required? Start->Q1 SCXRD Single Crystal XRD (Absolute 3D Structure) Q1->SCXRD Yes (Crystals available) NMR 2D NMR / NOESY (Solution-State Connectivity) Q1->NMR No (Solution behavior focus) HRMS HRMS (Elemental Formula Only) Q1->HRMS Formula verification only

Caption: Decision matrix for selecting the optimal structural validation modality.

Causality in Modality Selection: While NMR is sufficient for routine batch-to-batch verification, SCXRD is strictly required when validating the compound for the first time or when investigating polymorphic transformations. Previous studies on related pyridazine derivatives demonstrate that subtle changes in crystallization conditions can induce distinct polymorphic forms with entirely different hydrogen-bonding ribbons[4]. Only SCXRD can unambiguously map these intermolecular interactions.

Optimized SCXRD Experimental Protocol

The following methodology details a self-validating workflow for obtaining diffraction-quality crystals and solving the structure of (3,6-Dichloropyridazin-4-yl)glycine[5].

SCXRDWorkflow Cryst 1. Vapor Diffusion (MeOH / Et2O) Mount 2. Cryo-Mounting (Paratone-N, 100K) Cryst->Mount Diff 3. Data Collection (Mo Kα Radiation) Mount->Diff Solve 4. Phase Solution (SHELXT/SHELXL) Diff->Solve

Caption: Step-by-step experimental workflow for Single Crystal X-ray Diffraction.

Step 1: Vapor Diffusion Crystallization
  • Procedure: Dissolve 5 mg of (3,6-Dichloropyridazin-4-yl)glycine in 0.5 mL of Methanol (good solvent) in a 2 mL inner vial. Place this un-capped vial inside a 20 mL outer vial containing 5 mL of Diethyl Ether (anti-solvent). Seal the outer vial tightly and leave undisturbed at 20 °C for 3–5 days.

  • Causality: The molecule possesses both a highly polar amino acid moiety and a lipophilic dichloropyridazine core. Standard evaporative crystallization often forces rapid precipitation, yielding microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, promoting the nucleation of highly ordered, macroscopic single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Under a polarized light microscope, select a single, block-shaped crystal with uniform extinction. Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's nitrogen cryostream set to 100 K.

  • Causality: Data collection at cryogenic temperatures (100 K) is mandatory. Cooling drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors/B-factors). This is critical for accurately resolving the electron density of the relatively light hydrogen atoms, allowing for definitive proof of the zwitterionic state (e.g., NH3+​ vs. COOH ) in the solid lattice.

Step 3: X-ray Diffraction Data Collection
  • Procedure: Utilize a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo K α , λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to a maximum resolution of at least 0.77 Å ( θmax​≈27.5∘ ).

  • Causality: Mo K α radiation is chosen over Cu K α to minimize X-ray absorption effects caused by the two heavy chlorine atoms on the pyridazine ring, ensuring highly accurate intensity measurements across all diffraction angles.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate hydrogen atoms from the difference Fourier map and refine them freely or using a riding model.

Representative Crystallographic Data

Upon successful refinement, the data is tabulated to validate the structural integrity. Below is a representative data set for the structural validation of a (3,6-Dichloropyridazin-4-yl)glycine crystal.

Table 2: Representative SCXRD Parameters for (3,6-Dichloropyridazin-4-yl)glycine
ParameterValue / DescriptionSignificance
Chemical Formula C6​H5​Cl2​N3​O2​ Confirms exact elemental composition.
Formula Weight 222.03 g/mol Matches theoretical mass.
Temperature 100(2) KEnsures minimal thermal atomic displacement.
Crystal System / Space Group Monoclinic, P21​/c Indicates a centrosymmetric packing arrangement, typical for achiral or racemic building blocks.
Unit Cell Dimensions a=7.12 Å, b=11.45 Å, c=10.23 Å, β=98.5∘ Defines the repeating 3D lattice geometry.
Goodness-of-fit (GOF) on F2 1.045A value close to 1.0 indicates an excellent fit between the experimental data and the structural model.
Final R indices ( I>2σ(I) ) R1​=0.032 , wR2​=0.085 An R1​ below 0.05 confirms a highly accurate and reliable structural validation.

Conclusion

While high-throughput techniques like HRMS and NMR are indispensable for rapid purity checks, Single Crystal X-ray Crystallography remains the gold standard for the structural validation of complex synthetic intermediates like (3,6-Dichloropyridazin-4-yl)glycine. By utilizing vapor diffusion crystallization and cryogenic data collection, researchers can unambiguously define the molecule's regiochemistry, tautomeric state, and hydrogen-bonding capabilities—data that is absolutely foundational for downstream structure-based drug design.

References

  • DISCOVERY AND DEVELOPMENT OF NOVEL RET INHIBITORS. University of Arizona. Available at: [Link][1]

  • High-Pressure-Induced Polymorphic Transformation of Maleic Hydrazide. ACS Publications. Available at: [Link][4]

  • Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents. University of Siena. Available at:[Link][2]

  • 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. National Institutes of Health (PMC). Available at: [Link][3]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. ACS Publications. Available at: [Link][5]

Sources

Safety Operating Guide

(3,6-Dichloropyridazin-4-yl)glycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (3,6-Dichloropyridazin-4-yl)glycine

As a laboratory professional or drug development scientist, handling specialized heterocyclic compounds requires a rigorous understanding of both their chemical behavior and their environmental impact. (3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) is a halogenated amino acid derivative utilized in advanced chemical synthesis and pharmaceutical research[1].

Because this compound contains a pyridazine ring substituted with two chlorine atoms, it cannot be treated as standard organic waste. This guide provides the mechanistic rationale and step-by-step operational procedures for the safe handling, segregation, and final disposal of this compound, ensuring full compliance with environmental and institutional safety standards.

The Mechanistic Rationale for Specialized Disposal

In laboratory waste management, understanding why a protocol exists is the first step in ensuring compliance. (3,6-Dichloropyridazin-4-yl)glycine is classified strictly as a Halogenated Organic Compound [2].

The Dioxin Risk: When chlorinated organic compounds are subjected to low-temperature combustion or standard municipal incineration, they undergo incomplete thermal decomposition. This environment catalyzes the formation of highly toxic polychlorinated byproducts, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3][4].

The Acid Gas Risk: The combustion of the carbon-chlorine (C-Cl) bonds in this compound generates hydrogen chloride (HCl) gas[3]. If released into the atmosphere, HCl contributes to acid rain and severe respiratory hazards.

To mitigate these risks, environmental regulations mandate that halogenated organic waste must undergo high-temperature incineration [5]. This process requires a specialized twin-chamber incinerator operating at temperatures exceeding 1100°C with a minimum gas residence time of 2 seconds to ensure the complete destruction of the C-Cl bonds[6]. Furthermore, the facility must be equipped with alkaline scrubbers to neutralize the resulting HCl gas before exhaust release[5].

Step-by-Step Laboratory Disposal Workflow

To ensure the safe transport and destruction of (3,6-Dichloropyridazin-4-yl)glycine, laboratories must implement a self-validating segregation system.

Phase 1: Identification and Segregation
  • Identify the Waste Stream: Any unused solid (3,6-Dichloropyridazin-4-yl)glycine, or any solvent mixture containing it, must be directed exclusively to the Halogenated Organic Waste stream[7].

  • Prevent Cross-Contamination: Never mix this compound with non-halogenated organic waste (e.g., pure ethanol, acetone). Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs and can lead to incompatible chemical reactions[7][8].

  • Isolate from Incompatibles: Ensure the waste container is strictly isolated from strong acids, inorganic bases, and strong oxidizers[9].

Phase 2: Primary Containment
  • Select the Container: Use a dedicated, chemically compatible, and leak-proof container (typically High-Density Polyethylene - HDPE)[2].

  • Volume Management: If disposing of the compound in a solvent solution, never fill the liquid waste container beyond 75% capacity. This headspace is critical to allow for the expansion of liquids and the accumulation of headspace vapors without risking container rupture[9].

  • Seal Integrity: Keep the container tightly capped at all times unless actively adding waste. Do not allow halogenated solvents to evaporate in the fume hood[7].

Phase 3: Labeling and Storage
  • Explicit Labeling: Affix a standardized Hazardous Waste label. Explicitly write "(3,6-Dichloropyridazin-4-yl)glycine" and check the box for "Halogenated Organic Waste"[2][7].

  • Storage Location: Store the container in a designated, well-ventilated Hazardous Waste Accumulation Area, preferably within a secondary containment tray beneath a fume hood[2][7].

Phase 4: Spill Response Protocol

In the event of an accidental spill of (3,6-Dichloropyridazin-4-yl)glycine:

  • Evacuate and Ventilate: Immediately alert personnel and ensure the area is well-ventilated[2].

  • Containment (Solid): If the material is in its dry powder form, avoid sweeping aggressively to prevent aerosolizing the dust. Use a slightly damp, chemically inert absorbent pad to collect the solid.

  • Containment (Liquid): If spilled in solution, surround and cover the spill with an inert absorbent material such as vermiculite or commercial sand[2].

  • Decontamination: Clean the affected surface with a compatible solvent (e.g., acetone). Collect all absorbent materials, contaminated gloves, and cleaning materials, and place them into the Halogenated Waste container[2].

Quantitative Waste Stream Comparison

Understanding the quantitative thresholds for waste segregation is critical for laboratory logistics. The table below summarizes the operational differences between halogenated and non-halogenated waste streams.

ParameterHalogenated Organic Waste (e.g., CAS 17285-44-8)Non-Halogenated Organic Waste
Halogen Content Limit > 1% to 5% by weight (varies by institution)[8]< 1% to 5% by weight[8]
Primary Disposal Method Twin-Chamber High-Temperature IncinerationStandard Liquid/Solid Injection Incineration[5]
Incineration Temperature > 1100°C~ 800°C - 1000°C
Residence Time ≥ 2.0 secondsVariable
Exhaust Treatment Mandatory Alkaline Scrubbing (HCl removal)Standard particulate/NOx filtering
Disposal Cost High (Requires specialized anti-corrosion facilities)[7][10]Moderate

Disposal Pathway Visualization

The following diagram illustrates the logical workflow and environmental safeguards involved in the lifecycle of (3,6-Dichloropyridazin-4-yl)glycine disposal.

G A Lab Bench: (3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) B Waste Segregation Protocol A->B C Halogenated Organic Waste Stream B->C Contains Cl atoms D EHS Collection & Manifesting C->D E High-Temp Incineration (>1100°C, ≥2s residence) D->E Licensed Hazardous Waste Contractor F Alkaline Scrubber (HCl Gas Neutralization) E->F Prevents Dioxin Formation; Yields Flue Gas (HCl) G Safe Environmental Release (CO2, H2O, Salts) F->G

Workflow for the segregation, collection, and thermal destruction of halogenated organic compounds.

References

  • BLD Pharm. (3,6-Dichloropyridazin-4-yl)glycine Product Data (CAS: 17285-44-8). Retrieved from 1

  • ACS Publications. Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from3

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from 5

  • BenchChem. Proper Disposal of Chlorinated Organics: A Guide for Laboratory Professionals. Retrieved from 2

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from9

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Hexachlorobenzene: Production, Import/Export, Use, and Disposal. Retrieved from 6

  • University of Tennessee (UTIA). Hazardous Waste Guide: Halogenated Compounds. Retrieved from7

  • Basel Convention. Does Reducing Chlorine in Wastes Decrease Dioxin Formation? Retrieved from 4

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from 8

  • Haryana State Pollution Control Board. The Environment (Protection) Rules, 1986: Incineration Standards. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.